
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as MPTP, is a chemical compound that has been widely used in scientific research applications. MPTP is a carbamate derivative that has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate as a neurotoxin involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a toxic metabolite that selectively accumulates in dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and then inhibits mitochondrial complex I, leading to oxidative stress and ultimately cell death.
As a ligand for the sigma-1 receptor, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate binds to the receptor and modulates its activity. The exact mechanism of this modulation is not fully understood, but it is thought to involve the regulation of calcium signaling and the activation of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate are diverse and depend on the specific research application. As a neurotoxin, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate causes a selective loss of dopaminergic neurons in the brain, leading to motor deficits that resemble those seen in Parkinson's disease.
As a ligand for the sigma-1 receptor, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a range of effects on cellular signaling pathways, including the regulation of calcium signaling and the activation of various kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its selectivity for dopaminergic neurons. This property makes it a valuable tool for studying Parkinson's disease and other disorders that involve a loss of dopaminergic neurons.
However, the neurotoxicity of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate also presents a limitation, as it can be difficult to control the dose and duration of exposure in animal models. In addition, the use of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate in humans is limited by its toxicity and potential for neurodegeneration.
Orientations Futures
For research include the development of new methods for synthesizing and purifying the compound, as well as the identification of new research applications and neuroprotective agents.
Méthodes De Synthèse
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate can be synthesized using a variety of methods. One common method involves the reaction of 4-methylpiperazine with 4-methyl-2-pyridinecarboxylic acid, followed by the addition of tert-butyl chloroformate. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been used in a variety of scientific research applications. One of the most well-known uses of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate is as a neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has made Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopaminergic neurons in the brain.
In addition to its use as a neurotoxin, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has also been used as a ligand for studying the function of certain receptors in the brain. For example, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, drug addiction, and neuroprotection.
Propriétés
IUPAC Name |
tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13-6-7-17-14(12-13)20(15(21)22-16(2,3)4)19-10-8-18(5)9-11-19/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZRDGZSFSCZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414816 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
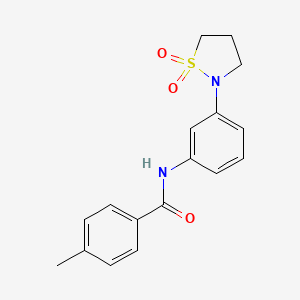
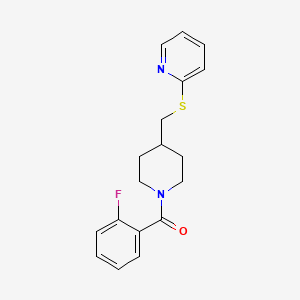
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)
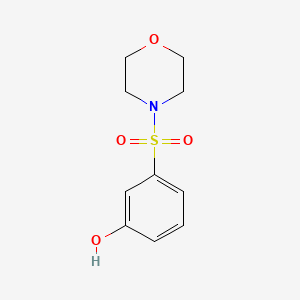
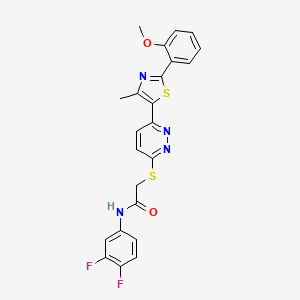
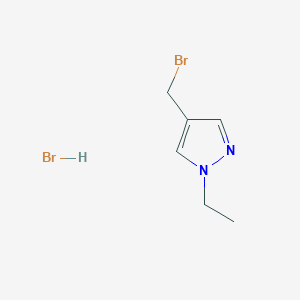

![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
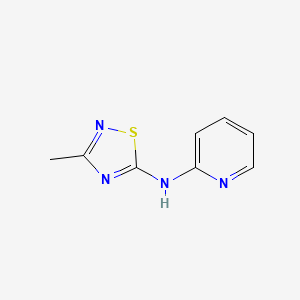
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)